(R)-Binaphane
Overview
Description
®-Binaphane is a chiral ligand widely used in asymmetric synthesis. It is derived from 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, a compound known for its ability to induce chirality in various chemical reactions. The ®-enantiomer of Binaphane is particularly significant in the field of organic chemistry due to its high enantioselectivity and efficiency in catalyzing reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Binaphane typically involves the resolution of racemic Binaphane or the use of chiral starting materials. One common method is the resolution of racemic Binaphane using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis starting from chiral precursors, which ensures the production of the desired ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-Binaphane often involves large-scale resolution techniques or the use of chiral catalysts to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency, ensuring the compound is produced in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions: ®-Binaphane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of reducing agents.
Substitution: It can undergo substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
®-Binaphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: It is employed in the study of enzyme mechanisms and the development of chiral drugs.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly those requiring high enantioselectivity.
Industry: It is used in the production of fine chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism by which ®-Binaphane exerts its effects involves its ability to coordinate with metal centers, forming chiral complexes. These complexes can then catalyze various reactions, inducing chirality in the products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
(S)-Binaphane: The enantiomer of ®-Binaphane, used in similar applications but with opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: The parent compound from which ®-Binaphane is derived.
Chiral phosphine ligands: Other chiral ligands such as ®-BINAP and ®-SEGPHOS.
Uniqueness: ®-Binaphane is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Its ability to form stable chiral complexes with various metals makes it a valuable tool in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
13-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenyl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36P2/c1-5-15-41-33(11-1)21-25-37-29-51(30-38-26-22-34-12-2-6-16-42(34)48(38)47(37)41)45-19-9-10-20-46(45)52-31-39-27-23-35-13-3-7-17-43(35)49(39)50-40(32-52)28-24-36-14-4-8-18-44(36)50/h1-28H,29-32H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYMOICHLLQQAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C5=CC=CC=C5P6CC7=C(C8=CC=CC=C8C=C7)C9=C(C6)C=CC1=CC=CC=C19)C=CC1=CC=CC=C14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432465 | |
Record name | (R)-Binaphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253311-88-5 | |
Record name | (R)-Binaphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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